molecular formula C18H18FNO3S B11040781 (2-(2,5-Dimethoxyphenyl)thiazolidin-3-yl)(3-fluorophenyl)methanone

(2-(2,5-Dimethoxyphenyl)thiazolidin-3-yl)(3-fluorophenyl)methanone

Cat. No.: B11040781
M. Wt: 347.4 g/mol
InChI Key: GYGJCILUGOHGGQ-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone is a synthetic organic compound that features a thiazole ring fused with a methanone group and substituted with dimethoxy and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.

    Introduction of the Fluorophenyl Group: The thiazole intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the fluorophenyl group.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves:

    Catalysts: Using catalysts to accelerate the reaction rates.

    Solvent Selection: Choosing appropriate solvents to enhance solubility and reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to ensure the stability of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological molecules could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, 2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecules and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    3-Fluorobenzoyl Chloride: Another precursor used in the synthesis.

    Thiazole Derivatives: Compounds with similar thiazole ring structures.

Uniqueness

What sets 2-(2,5-dimethoxyphenyl)-1,3-thiazolan-3-ylmethanone apart is its specific combination of functional groups, which imparts unique chemical and physical properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H18FNO3S

Molecular Weight

347.4 g/mol

IUPAC Name

[2-(2,5-dimethoxyphenyl)-1,3-thiazolidin-3-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C18H18FNO3S/c1-22-14-6-7-16(23-2)15(11-14)18-20(8-9-24-18)17(21)12-4-3-5-13(19)10-12/h3-7,10-11,18H,8-9H2,1-2H3

InChI Key

GYGJCILUGOHGGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N(CCS2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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